Cas no 36597-16-7 (3-amino-2-quinoxalinecarbonitrile)
3-amino-2-quinoxalinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-quinoxalinecarbonitrile
- 3-aminoquinoxaline-2-carbonitrile
- 2-Amino-3-cyano-chinoxalin
- 3-amino-quinoxaline-2-carbonitrile
- MFCD00456402
- KIH 402
- 2-amino-3-cyanoquinoxaline
- TX 402
- TX402 cpd
- AKOS006271939
- SCHEMBL1128621
- DTXSID90406097
- 36597-16-7
-
- MDL: MFCD00456402
- Inchi: 1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13)
- InChI Key: LJOCOFBYDAMSSV-UHFFFAOYSA-N
- SMILES: N1C(=C(C#N)N=C2C=CC=CC=12)N
Computed Properties
- Exact Mass: 170.05900
- Monoisotopic Mass: 170.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.59000
- LogP: 1.66488
3-amino-2-quinoxalinecarbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-amino-2-quinoxalinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038259-5g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 5g |
$1575.84 | 2023-09-02 | |
| Alichem | A449038259-10g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 10g |
$2604.96 | 2023-09-02 | |
| Alichem | A449038259-25g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 25g |
$4020.00 | 2023-09-02 | |
| Chemenu | CM221296-1g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 1g |
$520 | 2021-08-04 | |
| Chemenu | CM221296-5g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 5g |
$1246 | 2021-08-04 | |
| Chemenu | CM221296-10g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 10g |
$1870 | 2021-08-04 | |
| Chemenu | CM221296-1g |
3-Aminoquinoxaline-2-carbonitrile |
36597-16-7 | 97% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D972068-50mg |
3-Amino-quinoxaline-2-carbonitrile |
36597-16-7 | 95% | 50mg |
$185 | 2024-07-28 | |
| eNovation Chemicals LLC | D972068-100mg |
3-Amino-quinoxaline-2-carbonitrile |
36597-16-7 | 95% | 100mg |
$240 | 2025-02-20 | |
| eNovation Chemicals LLC | D972068-50mg |
3-Amino-quinoxaline-2-carbonitrile |
36597-16-7 | 95% | 50mg |
$185 | 2025-02-20 |
3-amino-2-quinoxalinecarbonitrile Suppliers
3-amino-2-quinoxalinecarbonitrile Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-amino-2-quinoxalinecarbonitrile
Research Brief on 3-amino-2-quinoxalinecarbonitrile (CAS: 36597-16-7): Recent Advances and Applications
3-amino-2-quinoxalinecarbonitrile (CAS: 36597-16-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanism of action, and therapeutic applications.
One of the most notable advancements in the study of 3-amino-2-quinoxalinecarbonitrile is its role in the design of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR and VEGFR. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 3-amino-2-quinoxalinecarbonitrile derivatives, which showed promising anti-proliferative effects in vitro against various cancer cell lines. The study emphasized the compound's ability to disrupt kinase signaling pathways, leading to apoptosis in malignant cells.
In addition to its anticancer potential, 3-amino-2-quinoxalinecarbonitrile has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry (2024) highlighted the compound's efficacy against multidrug-resistant bacterial strains, including MRSA. The researchers synthesized novel derivatives and evaluated their antibacterial activity, revealing that certain modifications to the quinoxaline core enhanced their potency. These findings suggest that 3-amino-2-quinoxalinecarbonitrile could serve as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
The synthesis of 3-amino-2-quinoxalinecarbonitrile and its derivatives has also seen methodological improvements. A 2024 paper in Organic Letters described a novel, one-pot synthesis route that significantly improved yield and reduced reaction time compared to traditional methods. This advancement is expected to facilitate large-scale production and further exploration of the compound's applications. The study also provided insights into the reaction mechanism, which could guide future synthetic efforts.
Despite these promising developments, challenges remain in the clinical translation of 3-amino-2-quinoxalinecarbonitrile-based therapeutics. Issues such as bioavailability, toxicity, and selectivity need to be addressed through further preclinical studies. However, the compound's structural flexibility and demonstrated bioactivity make it a compelling candidate for continued research. Future studies may focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies.
In conclusion, 3-amino-2-quinoxalinecarbonitrile (CAS: 36597-16-7) represents a versatile and promising scaffold in medicinal chemistry. Recent research has underscored its potential in oncology and antimicrobial therapy, while advancements in synthesis methods have paved the way for further exploration. As the field progresses, this compound is likely to play an increasingly important role in the development of novel therapeutics.
36597-16-7 (3-amino-2-quinoxalinecarbonitrile) Related Products
- 444807-95-8(2-Quinoxalinecarbonitrile,3-amino-7-methyl-)
- 63110-96-3(BENZO[F]QUINOXALINE-2-CARBONITRILE, 3-AMINO-)
- 34972-22-0(3-Methylquinoxalin-2-amine)
- 63260-90-2(2-QUINOXALINECARBONITRILE, 3-(DIMETHYLAMINO)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)